molecular formula C10H16F2N4O2 B2476479 tert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate CAS No. 2226181-90-2

tert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate

Cat. No.: B2476479
CAS No.: 2226181-90-2
M. Wt: 262.261
InChI Key: QHKKKSJSLNVPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of tert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate involves several steps. One common synthetic route starts with the preparation of 5-amino-1-(2,2-difluoroethyl)-1H-pyrazole, which is then reacted with tert-butyl chloroformate to form the desired carbamate. The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other techniques to improve yield and efficiency.

Chemical Reactions Analysis

tert-Butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction would yield amines.

Scientific Research Applications

tert-Butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of tert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and other proteins, inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or analgesic actions .

Comparison with Similar Compounds

tert-Butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl [5-amino-1-(2,2-dimethylpropyl)-1H-pyrazol-3-yl]carbamate: This compound has a similar structure but with a dimethylpropyl group instead of a difluoroethyl group.

    tert-Butyl [5-amino-1-(2,2-difluoropropyl)-1H-pyrazol-3-yl]carbamate: This compound has a difluoropropyl group instead of a difluoroethyl group.

Properties

IUPAC Name

tert-butyl N-[5-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N4O2/c1-10(2,3)18-9(17)14-8-4-7(13)16(15-8)5-6(11)12/h4,6H,5,13H2,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKKKSJSLNVPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C(=C1)N)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.